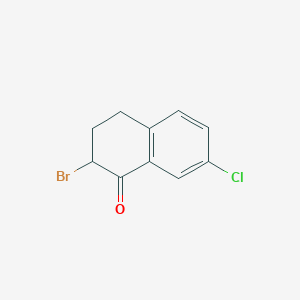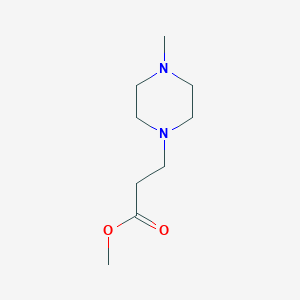
2-氧丙基硫氰酸酯
描述
2-Oxopropyl thiocyanate is an organic compound with the molecular formula C4H5NOS. It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in various fields, including medical, environmental, and industrial research.
科学研究应用
2-Oxopropyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing sulfur-containing compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur compounds.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
Target of Action
The primary target of 2-Oxopropyl Thiocyanate is the enzyme 2-oxopropyl-CoM reductase, carboxylating . This enzyme is involved in the metabolism of certain bacteria, such as Xanthobacter autotrophicus .
Mode of Action
2-Oxopropyl Thiocyanate interacts with its target enzyme through a process of reductive cleavage of the thioether linkage of 2-ketopropyl-coenzyme M . This is followed by the carboxylation of the ketopropyl cleavage product
Biochemical Pathways
Thiocyanate, a component of 2-Oxopropyl Thiocyanate, is known to be involved in various biochemical pathways. Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy , while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source
Pharmacokinetics
It’s known that the compound interacts with the enzyme 2-oxopropyl-com reductase, carboxylating
Result of Action
It’s known that the compound interacts with its target enzyme, leading to the reductive cleavage of the thioether linkage of 2-ketopropyl-coenzyme m and the subsequent carboxylation of the ketopropyl cleavage product
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Oxopropyl Thiocyanate. For instance, in aquatic systems, a reaction between tetrathionate and cyanide results in the formation of thiocyanate This suggests that the presence of certain substances in the environment could potentially influence the action of 2-Oxopropyl Thiocyanate
生化分析
Biochemical Properties
2-Oxopropyl thiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thiocyanate hydrolases, which catalyze the conversion of thiocyanate to carbonyl sulfide and cyanate . This interaction is crucial for the metabolism of thiocyanate in biological systems. Additionally, 2-Oxopropyl thiocyanate can act as a substrate for certain sulfurtransferases, which facilitate the transfer of sulfur atoms in metabolic pathways .
Cellular Effects
2-Oxopropyl thiocyanate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, thiocyanate, a related compound, is known to inhibit the thyroid sodium-iodide symporter, thereby reducing the production of thyroxine in thyroid cells . This inhibition can lead to alterations in cellular metabolism and gene expression related to thyroid function.
Molecular Mechanism
The molecular mechanism of 2-Oxopropyl thiocyanate involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, thiocyanate can inhibit the activity of the thyroid sodium-iodide symporter by competing with iodide ions . This competitive inhibition affects the transport of iodide into thyroid cells, thereby influencing the synthesis of thyroid hormones.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxopropyl thiocyanate can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that thiocyanate can be degraded by certain microorganisms, which use it as a carbon or nitrogen source . Over time, the degradation of 2-Oxopropyl thiocyanate can lead to changes in its effects on cellular function, including potential long-term impacts on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 2-Oxopropyl thiocyanate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. For instance, high doses of thiocyanate have been shown to inhibit the thyroid sodium-iodide symporter, leading to reduced thyroid hormone production and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage control in experimental studies.
Metabolic Pathways
2-Oxopropyl thiocyanate is involved in several metabolic pathways. It interacts with enzymes such as thiocyanate hydrolases and sulfurtransferases, which facilitate its conversion to other metabolites . These metabolic pathways are essential for the detoxification and utilization of thiocyanate in biological systems. Additionally, the involvement of 2-Oxopropyl thiocyanate in these pathways can affect metabolic flux and the levels of various metabolites.
Transport and Distribution
The transport and distribution of 2-Oxopropyl thiocyanate within cells and tissues are mediated by specific transporters and binding proteins. For example, thiocyanate is known to interact with the thyroid sodium-iodide symporter, which facilitates its transport into thyroid cells . This interaction affects the localization and accumulation of thiocyanate within the thyroid gland, influencing its biological activity.
Subcellular Localization
The subcellular localization of 2-Oxopropyl thiocyanate can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, thiocyanate can localize to the thyroid gland, where it inhibits the thyroid sodium-iodide symporter and affects thyroid hormone synthesis . This subcellular localization is crucial for understanding the specific effects of 2-Oxopropyl thiocyanate on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: 2-Oxopropyl thiocyanate can be synthesized through several methods. One common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media. For example, isopropyl thiocyanate can be prepared by treating isopropyl bromide with sodium thiocyanate in boiling ethanol . Another method involves the cyanation of organosulfur compounds, where sulfenyl thiosulfates react with alkali metal cyanides to give thiocyanates .
Industrial Production Methods: Industrial production of 2-oxopropyl thiocyanate typically involves large-scale reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Oxopropyl thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form different thiocyanate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various thiocyanate derivatives depending on the nucleophile used.
相似化合物的比较
属性
IUPAC Name |
2-oxopropyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-4(6)2-7-3-5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEQAYDPEJTYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500499 | |
| Record name | 2-Oxopropyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3029-48-9 | |
| Record name | 2-Oxopropyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(cyanosulfanyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


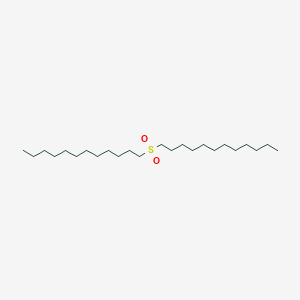
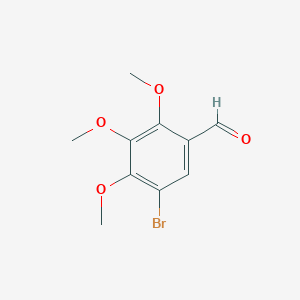
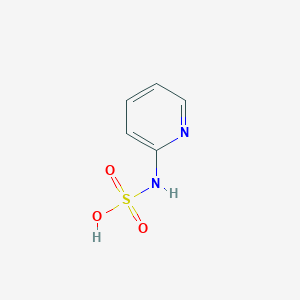
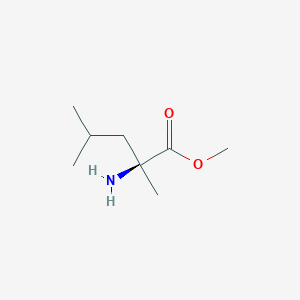
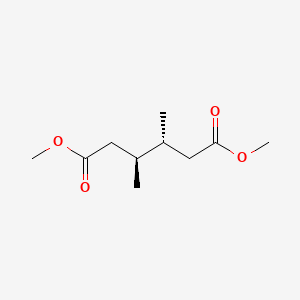
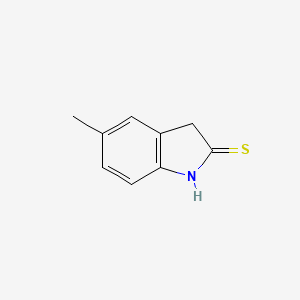
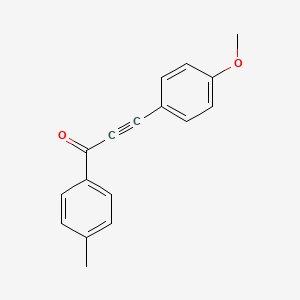
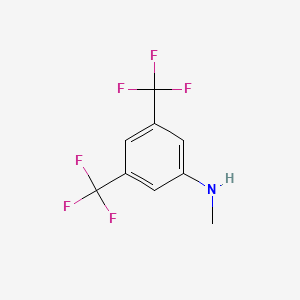
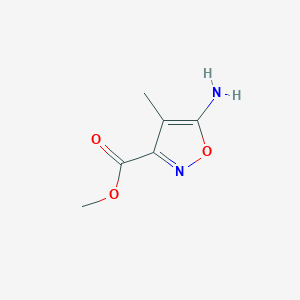
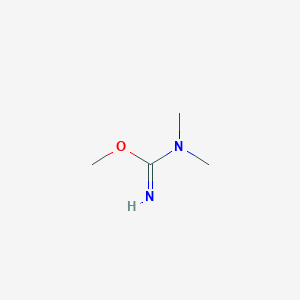
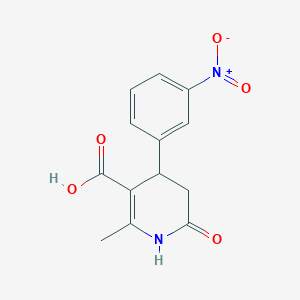
![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide](/img/structure/B1626012.png)
